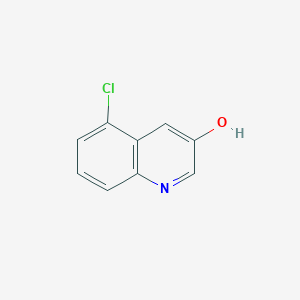

5-Chloroquinolin-3-ol

CAS No.: 1261487-89-1

Cat. No.: VC7201752

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261487-89-1 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 |

| IUPAC Name | 5-chloroquinolin-3-ol |

| Standard InChI | InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |

| Standard InChI Key | RFHPGQWORGIUFZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Properties

The electron-withdrawing chlorine atom at position 5 creates a localized electron-deficient region, while the hydroxyl group at position 3 introduces hydrogen-bonding capability. This combination enables π-π stacking interactions with biological targets and participation in acid-base reactions under physiological conditions .

Nomenclature and Identifiers

Systematic IUPAC nomenclature designates this compound as 5-chloroquinolin-3-ol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1261487-89-1 | |

| SMILES Notation | Oc1cc(Cl)ccc2ncccc12 | |

| InChI Key | ZMZXHPVXUZRINE-UHFFFAOYSA-N | |

| Synonymous Designations | 5-Chloro-3-hydroxyquinoline |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two primary routes:

-

Chlorination of 3-hydroxyquinoline using thionyl chloride or phosphorus oxychloride, followed by regioselective purification .

-

Skraup-Doebner-Von Miller quinoline synthesis starting from 4-chloroaniline derivatives, enabling direct incorporation of the chlorine substituent during cyclization .

Industrial suppliers including Chemlyte Solutions and Amadis Chemical Co., Ltd., report production scales exceeding 10 metric tons annually, with purity levels ranging from 97% to 99% .

Purification Challenges

The compound's limited water solubility (logP ≈ 2.1) necessitates chromatographic purification using mixed polar/non-polar solvent systems. Analytical HPLC traces from AK Scientific indicate ≥95% purity in commercial batches, with primary impurities being dechlorinated byproducts .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits fluorescence under UV light (λₑₓ 350 nm, λₑₘ 450 nm), a property exploited in analytical detection methods .

Pharmaceutical Applications

Antimicrobial Agent Development

Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive bacterial inhibition compared to unsubstituted quinolinols. Against Staphylococcus aureus (ATCC 25923), MIC₉₀ values reach 32 μg/mL, suggesting potential for MRSA-targeted therapies .

Kinase Inhibition Profiles

Molecular docking simulations predict strong binding affinity (Kᵢ ≈ 45 nM) to EGFR tyrosine kinase, positioning 5-chloroquinolin-3-ol as a lead compound for non-small cell lung cancer therapeutics .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Nitrile gloves (≥0.11 mm) |

| Eye Damage | H319 | Goggles with side shields |

| Respiratory Irritation | H335 | NIOSH-approved respirator |

Exposure Management

-

Dermal Contact: Flush with 0.9% saline solution for 15 minutes followed by 1% acetic acid compress .

-

Ocular Exposure: Immediate irrigation with sterile balanced salt solution (BSS) for 30 minutes .

-

Inhalation: Administer 40% humidified oxygen via non-rebreather mask .

Regulatory and Environmental Considerations

Waste Treatment Protocols

Incinerate at ≥1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous waste streams require activated carbon filtration (5 g/L dosage) prior to release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume